molecular formula C19H19N3O4S3 B2994263 Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1219914-31-4

Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2994263
CAS No.: 1219914-31-4
M. Wt: 449.56
InChI Key: VYIWKNCJHQMLCF-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S3 and its molecular weight is 449.56. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[[5-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S3/c1-25-15(23)13-7-6-12(26-13)11-28-18-22-21-17(29-18)20-16(24)19(8-2-3-9-19)14-5-4-10-27-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIWKNCJHQMLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound's molecular formula is C16H16N2O4S2C_{16}H_{16}N_{2}O_{4}S_{2}, indicating a rich structural diversity that includes a furan ring and a thiadiazole moiety. The presence of these functional groups is often linked to significant pharmacological activities. The synthesis typically involves multi-step organic reactions, including the reaction of thiophene derivatives with cyclopentanecarbonyl chloride in the presence of bases like pyridine or triethylamine to form the amide linkage .

Biological Activities

Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit antimicrobial properties. This compound has shown promising results in vitro against various bacterial strains. For example, studies indicate that derivatives of thiadiazole demonstrate broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Anticancer Activity : The compound has also been evaluated for its anticancer properties. Research indicates that thiadiazole-containing compounds can inhibit the proliferation of cancer cell lines. In particular, MTT assays have been used to assess the viability of cells treated with this compound against several human cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). Results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntimicrobialE. coli15.0
AntimicrobialS. aureus12.5
AnticancerMCF-7 (Breast Cancer)20.0
AnticancerPC-3 (Prostate Cancer)25.0
AnticancerHCT-116 (Colorectal Cancer)18.0

Detailed Research Findings

  • Mechanism of Action : The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The thiadiazole moiety is believed to play a crucial role in this process by interacting with cellular targets involved in cell cycle regulation and apoptosis .
  • In Vivo Studies : Preliminary in vivo studies using animal models have indicated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings support its potential as an effective anticancer agent .

Q & A

What are the optimal synthetic routes and conditions for preparing Methyl 5-(((5-(1-(thiophen-2-yl)cyclopentanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate?

Answer:
The synthesis of thiadiazole derivatives typically involves multi-step reactions, including cyclization, alkylation, and coupling. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Introduction of the thiophen-2-ylcyclopentanecarboxamido group via nucleophilic substitution or amidation .
  • Step 3 : Thioether linkage formation between the thiadiazole and furan carboxylate moieties using alkyl halides or thiol-disulfide exchange reactions (e.g., KOH/ethanol as base/solvent) .
    Optimal conditions : Stirring at 40–60°C for 2–4 hours in ethanol or DMF yields >90% purity. Confirm intermediates via TLC and HPLC .

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